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molecular formula C7H9NO B043533 3-Cyclobutyl-3-oxopropanenitrile CAS No. 118431-89-3

3-Cyclobutyl-3-oxopropanenitrile

Cat. No. B043533
M. Wt: 123.15 g/mol
InChI Key: BAJYSJUMDLMTGH-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

A stirred suspension of sodium hydride (12 g of a 60% dispersion in mineral oil, 0.30 mol, which was washed with petroleum ether twice in dry THF) was heated to 75° C. To this was added a mixture of ethyl cyclobutanecarboxylate (25.64 g, 0.20 mol) and dry acetonitrile (12.32 g, 0.30 mol), dropwise, and the resulting colorless suspension was heated at 70° C. for 24 h. After cooling to rt the reaction mixture was concentrated under reduced pressure and the residue poured into water (100 mL) and extracted with ethyl acetate (100 mL). The aqueous layer was separated, acidified to pH 2 with aqueous 2 M HCl and extracted with diethyl ether (2×200 mL). The combined diethyl ether layers were dried over magnesium sulfate then concentrated under reduced pressure to afford 3-cyclobutyl-3-oxopropanenitrile as yellow oil which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.64 g
Type
reactant
Reaction Step Two
Quantity
12.32 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1([C:7]([O:9]CC)=O)[CH2:6][CH2:5][CH2:4]1.[C:12](#[N:14])[CH3:13]>>[CH:3]1([C:7](=[O:9])[CH2:13][C:12]#[N:14])[CH2:4][CH2:5][CH2:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
25.64 g
Type
reactant
Smiles
C1(CCC1)C(=O)OCC
Name
Quantity
12.32 g
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with petroleum ether twice in dry THF)
ADDITION
Type
ADDITION
Details
To this was added
TEMPERATURE
Type
TEMPERATURE
Details
dropwise, and the resulting colorless suspension was heated at 70° C. for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue poured into water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined diethyl ether layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)C(CC#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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